N-Methoxy-N-methylpropionamide

Organic Synthesis Ynone Chemistry Reagent Comparison

N-Methoxy-N-methylpropionamide (CAS 104863-65-2), a prominent member of the Weinreb amide class, is an essential intermediate in modern organic synthesis for the controlled formation of ketones. It is a colorless to almost colorless clear liquid with a molecular weight of 117.15 g/mol and a molecular formula of C5H11NO2.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 104863-65-2
Cat. No. B028145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methylpropionamide
CAS104863-65-2
SynonymsN-METHOXY-N-METHYL-PROPIONAMIDE
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(=O)N(C)OC
InChIInChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3
InChIKeyYKVJZSZZQKQJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylpropionamide (CAS 104863-65-2) for Controlled Ketone Synthesis: Technical Overview and Procurement Specifications


N-Methoxy-N-methylpropionamide (CAS 104863-65-2), a prominent member of the Weinreb amide class, is an essential intermediate in modern organic synthesis for the controlled formation of ketones. It is a colorless to almost colorless clear liquid with a molecular weight of 117.15 g/mol and a molecular formula of C5H11NO2 [1]. Its utility derives from its ability to act as a stable acylating agent that prevents the common problem of over-addition when reacting with organometallic reagents [2].

Why N-Methoxy-N-methylpropionamide Cannot Be Substituted with Generic Amides or Other Weinreb Amides in Critical Syntheses


Substituting N-Methoxy-N-methylpropionamide with a simple amide (e.g., N-methylpropionamide) or even a different Weinreb amide (e.g., N-Methoxy-N-methylacetamide) can lead to synthetic failure or reduced efficiency. Simple amides are unreactive or lead to over-addition products with organometallic reagents [1]. While the broader Weinreb class shares the core stabilization mechanism, the specific chain length of the propionamide derivative directly influences the steric and electronic environment, which can be critical for reaction yields and selectivity in the synthesis of specific ketone targets .

Quantitative Evidence for N-Methoxy-N-methylpropionamide: Comparative Performance Data for Scientific Selection


Superior Reaction Completion in Ynone Synthesis vs. Morpholine Amides

A direct comparison study demonstrates that treatment with stoichiometric alkynyllithium generally effects complete reaction in the case of Weinreb amides, whereas incomplete reactions are obtained from the corresponding morpholine amides [1]. This difference is a critical factor in selecting the right acylating agent for ynone synthesis.

Organic Synthesis Ynone Chemistry Reagent Comparison

Verified High Purity and Consistent Physical Specifications for Reliable Reaction Outcomes

Commercial supplies of N-Methoxy-N-methylpropionamide are routinely available with a purity of ≥97.0% (GC) and a density of 0.98-1.0 g/mL at 20°C, as verified by multiple independent vendor technical datasheets [1]. This level of consistency ensures reproducible stoichiometry and reactivity.

Chemical Purity Quality Control Procurement

Established Synthetic Route Delivers High Yields, Outperforming Alternative Methods

A literature-reported synthesis for N-methoxy-N-methylpropanamide from N,O-dimethylhydroxylamine hydrochloride and propionyl chloride achieves a yield of approximately 92%, whereas an alternative route using N-methyl-N-methoxyamine hydrochloride yields only about 51% [1]. This demonstrates the significant impact of the chosen synthetic route on the economic and practical procurement of the compound.

Synthetic Methodology Process Chemistry Yield Optimization

Validated Application Scenarios for N-Methoxy-N-methylpropionamide Based on Quantitative Performance Data


Precise Synthesis of Propiophenone Derivatives for Pharmaceutical Intermediates

The compound's primary application is in the synthesis of propiophenone-based scaffolds via reaction with organolithium or Grignard reagents [1]. The inherent stabilization of the tetrahedral intermediate ensures high selectivity and prevents over-addition, which is critical for maintaining the integrity of complex molecules [2].

High-Yield Synthesis of Ynones for Advanced Materials and Natural Product Synthesis

As established by comparative studies, Weinreb amides like N-Methoxy-N-methylpropionamide are superior to morpholine amides for the complete conversion to ynones with stoichiometric alkynyllithium reagents [1]. This makes it the reagent of choice for constructing ynone-containing advanced intermediates and natural products.

Controlled Generation of Aldehydes via Reductive Methods

Beyond ketone synthesis, N-Methoxy-N-methylpropionamide can be reduced with hydride reagents (e.g., DIBAL-H or LiAlH4) to afford propionaldehyde [1]. This provides a controlled and selective route to aldehydes, avoiding over-reduction to the alcohol, which is a common issue with other acyl derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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